molecular formula C18H16N4O3 B11277620 N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B11277620
M. Wt: 336.3 g/mol
InChI Key: VIZCKASSKYNHFX-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phthalazinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting hydrazine hydrate with phthalic anhydride under reflux conditions.

    Benzylation: The phthalazinone intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Oxalamide Formation: The final step involves the reaction of the benzylated phthalazinone with oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxalamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or oxalamide derivatives.

Scientific Research Applications

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its phthalazinone core, which is known for various biological activities.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone core and has similar biological activities.

    N-(2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)propionamide: Another compound with a similar core structure but different substituents.

Uniqueness

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is unique due to its specific combination of the phthalazinone core with the benzyl and oxalamide groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-benzyl-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C18H16N4O3/c23-16-14-9-5-4-8-13(14)15(21-22-16)11-20-18(25)17(24)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,24)(H,20,25)(H,22,23)

InChI Key

VIZCKASSKYNHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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